molecular formula C13H16N2O2 B7967513 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B7967513
M. Wt: 232.28 g/mol
InChI Key: LDNJOARTTIDOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring This compound is part of the broader class of spiropyrans, which are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[indoline-3,4’-piperidin]-2-one typically involves the condensation of indoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methoxyspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. Its photochromic properties allow it to switch between different isomeric forms under light exposure, which can interact with biological molecules or materials to produce desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its photochromic properties further distinguish it from other similar compounds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-methoxyspiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNJOARTTIDOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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